molecular formula C6H3BrN2S B11887709 6-Bromothieno[3,2-d]pyrimidine CAS No. 1286784-18-6

6-Bromothieno[3,2-d]pyrimidine

Cat. No.: B11887709
CAS No.: 1286784-18-6
M. Wt: 215.07 g/mol
InChI Key: MVUQJRQJDGPFJI-UHFFFAOYSA-N
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Description

6-Bromothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine in the structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromothieno[3,2-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which produces 2-aminothiophene derivatives. These derivatives undergo cyclization to form the thienopyrimidine core. The final steps involve bromination to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves the use of bulk chemicals and standard laboratory equipment, allowing for the production of large quantities without the need for chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

6-Bromothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromothieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. The bromine atom enhances its binding affinity to the target molecules, thereby increasing its efficacy. The compound can interact with various molecular targets, including kinases and other proteins involved in disease pathways .

Comparison with Similar Compounds

6-Bromothieno[3,2-d]pyrimidine is unique due to its specific structure and reactivity. Similar compounds include:

Properties

CAS No.

1286784-18-6

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

6-bromothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6H3BrN2S/c7-6-1-4-5(10-6)2-8-3-9-4/h1-3H

InChI Key

MVUQJRQJDGPFJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=CN=C21)Br

Origin of Product

United States

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